molecular formula C9H18O3 B13541966 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid

3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid

Cat. No.: B13541966
M. Wt: 174.24 g/mol
InChI Key: MJNQKNSQNGHVIL-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, characterized by the presence of an ethyl group, a hydroxyl group, and two methyl groups on the pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxy-2,2-dimethylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Hydroxy-2,2-dimethylpentanoic acid.

    Reagent: Ethyl halide (e.g., ethyl bromide).

    Catalyst: A strong base such as sodium hydride or potassium tert-butoxide.

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of 3-ethyl-2,2-dimethylpentanoic acid or 3-ethyl-3-oxo-2,2-dimethylpentanoic acid.

    Reduction: Formation of 3-ethyl-3-hydroxy-2,2-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-dimethylpentanoic acid: Lacks the ethyl group, resulting in different reactivity and properties.

    2,2-Dimethylpentanoic acid: Lacks both the ethyl and hydroxyl groups, leading to a simpler structure and different chemical behavior.

    3-Ethyl-2,2-dimethylpentanoic acid:

Uniqueness

3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-ethyl-3-hydroxy-2,2-dimethylpentanoic acid

InChI

InChI=1S/C9H18O3/c1-5-9(12,6-2)8(3,4)7(10)11/h12H,5-6H2,1-4H3,(H,10,11)

InChI Key

MJNQKNSQNGHVIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)C(=O)O)O

Origin of Product

United States

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